Galanthamin-Typ Amaryllidaceae-Alkaloide

Galanthamine-type Amaryllidaceae alkaloids are a class of natural compounds derived from the Amaryllidaceae family, predominantly found in plants such as snowdrop (Galanthus spp.) and daffodil (Narcissus spp.). These alkaloids exhibit a range of biological activities, with notable attention given to their cholinesterase inhibitory properties. Galanthamine is the most well-known member of this class, playing a crucial role in the treatment of Alzheimer's disease by enhancing cognitive function through the inhibition of acetylcholinesterase, thereby increasing levels of acetylcholine in the brain. Additionally, these alkaloids demonstrate potential in various other therapeutic areas including neuroprotection, anti-inflammatory effects, and antimicrobial activities. Due to their complex structures and diverse pharmacological properties, galanthamine-type amaryllidaceae alkaloids continue to be a subject of extensive research aimed at developing new drugs with improved efficacy and reduced side effects.

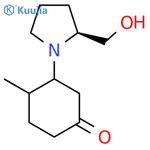

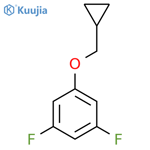

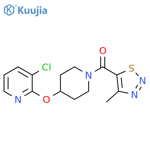

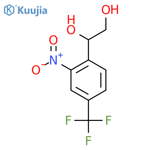

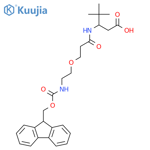

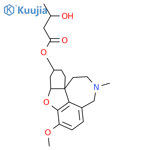

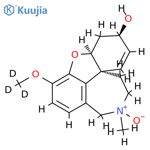

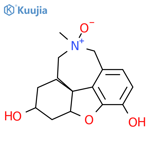

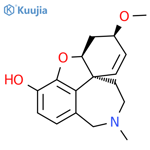

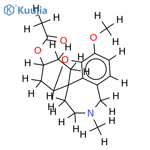

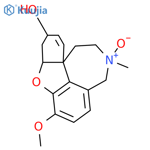

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

Galanthamine; (-)-form, 1,2-Dihydro, O-(3S-hydroxybutanoyl) | 243986-37-0 | C21H29NO5 |

|

Galanthamine-O-methyl-d3 N-Oxide | 1217860-44-0 | C17H21NO4 |

|

Galanthamine; (-)-form, 1,2-Dihydro, O-de-Me, N-oxide | 1448521-30-9 | C16H21NO4 |

|

Galanthamine; (-)-form, 11R-Hydroxy, N-oxide | 1875094-15-7 | C17H21NO5 |

|

sanguinine N-oxide | 134332-51-7 | C16H19NO4 |

|

O-demethyllycoramine | 77754-93-9 | C16H21NO3 |

|

O-Acetylgalanthamine | 25650-83-3 | C19H23NO4 |

|

Chlidanthine | 25650-85-5 | C17H21NO3 |

|

3-acetoxy-1,2-dihydrogalanthamine | 53375-68-1 | C19H25NO4 |

|

Galanthamine N-Oxide | 134332-50-6 | C17H21NO4 |

Verwandte Literatur

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

Empfohlene Lieferanten

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte